![molecular formula C11H14O4 B3058817 Ethyl 2,3-dimethoxybenzoate CAS No. 91971-58-3](/img/structure/B3058817.png)
Ethyl 2,3-dimethoxybenzoate
Overview
Description
Ethyl 2,3-dimethoxybenzoate is a chemical compound. It’s similar to Ethyl 3,4-diethoxybenzoate and Methyl 2,3-dimethoxybenzoate , which are esters of benzoic acid. These compounds are typically clear, colorless liquids .
Synthesis Analysis
While specific synthesis methods for Ethyl 2,3-dimethoxybenzoate were not found, similar compounds like Ethyl 2,6-Dimethoxybenzoate have been synthesized through the acid-catalyzed esterification of the corresponding benzoic acid in the presence of absolute ethanol .Scientific Research Applications
Synthesis and Structural Analysis
- Ethyl 2,3-dimethoxybenzoate has been synthesized through esterification processes and analyzed using spectroscopic data and X-ray crystallographic analysis. This compound exhibits interesting structural properties, making it a subject of study in materials science and chemistry (Khan, Ibrar, & White, 2012).
Solubility Characteristics
- The solubility of related compounds, such as 2,4-dimethoxybenzoic acid, has been studied in various organic solvents. These studies are crucial for understanding the solubility behavior of ethyl 2,3-dimethoxybenzoate in different solvents, which is important in pharmaceutical and chemical industries (Tian et al., 2015).
Antimicrobial Properties
- Derivatives of ethyl 2,3-dimethoxybenzoate have shown inhibitory activities against certain bacterial strains. This indicates potential applications in developing antimicrobial agents (Wang et al., 2017).
Use in Catalyst Research
- Ethyl 2,3-dimethoxybenzoate derivatives have been studied in the context of Zeigler-Natta catalysts. Understanding these derivatives' roles can contribute to advancements in catalyst design and efficiency in chemical reactions (Qia, 2015).
Ligands in Metal Complexes
- The compound has been used to synthesize various metal complexes, demonstrating its utility in coordination chemistry and the potential development of novel materials with unique properties (Van Craen et al., 2015).
Anticancer Activity
- Studies have investigated the anticancer properties of compounds synthesized from ethyl 2,3-dimethoxybenzoate, indicating its potential application in medicinal chemistry for developing new cancer therapies (Abdel-Motaal, Alanzy, & Asem, 2020).
properties
IUPAC Name |
ethyl 2,3-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-11(12)8-6-5-7-9(13-2)10(8)14-3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIYZAMZODWWEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542581 | |
Record name | Ethyl 2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91971-58-3 | |
Record name | Ethyl 2,3-dimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50542581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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